molecular formula C9H20N8 B14364911 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine

2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine

Cat. No.: B14364911
M. Wt: 240.31 g/mol
InChI Key: ZRFNEIDBKUEGMD-UHFFFAOYSA-N
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Description

2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydrazine and guanidine functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a guanidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

    Guanidine derivatives: Compounds with similar guanidine functional groups.

Uniqueness

What sets 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine apart from similar compounds is its combination of both hydrazine and guanidine groups, which imparts unique reactivity and potential applications. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets.

Properties

Molecular Formula

C9H20N8

Molecular Weight

240.31 g/mol

IUPAC Name

2-[1-(diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine

InChI

InChI=1S/C9H20N8/c1-2-3-4-5-7(15-17-9(12)13)6-14-16-8(10)11/h6H,2-5H2,1H3,(H4,10,11,16)(H4,12,13,17)

InChI Key

ZRFNEIDBKUEGMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NN=C(N)N)C=NN=C(N)N

Origin of Product

United States

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